molecular formula C12H13N3O3 B11680671 4-Hydroxy-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide

4-Hydroxy-N'-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide

Cat. No.: B11680671
M. Wt: 247.25 g/mol
InChI Key: FMSBRNDORBBCDT-UHFFFAOYSA-N
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Description

4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide typically involves the condensation of 4-hydroxybutanehydrazide with 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid is often used as a catalyst, and the reaction is performed in methanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are typically carried out in organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N’-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)butanehydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazide functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

4-hydroxy-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide

InChI

InChI=1S/C12H13N3O3/c16-7-3-6-10(17)14-15-11-8-4-1-2-5-9(8)13-12(11)18/h1-2,4-5,13,16,18H,3,6-7H2

InChI Key

FMSBRNDORBBCDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCO

Origin of Product

United States

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